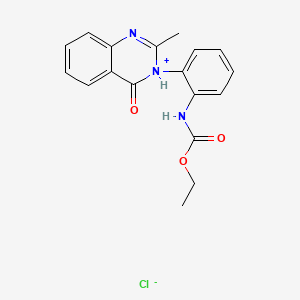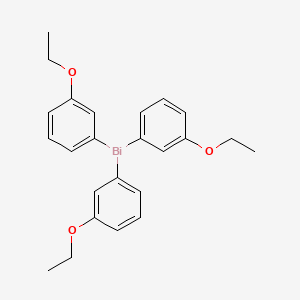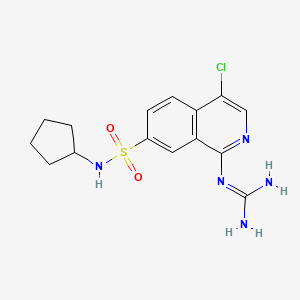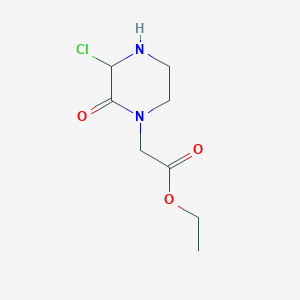
Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate is an organic compound with the molecular formula C8H13ClN2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate typically involves the reaction of ethyl chloroacetate with 3-chloro-2-oxopiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: this compound hydrolyzes to form 3-chloro-2-oxopiperazine and ethanol.
Reduction: Reduction yields the corresponding alcohol, Ethyl 2-(3-hydroxy-2-oxopiperazin-1-yl)acetate.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. For example, it may interact with peptidyl-prolyl cis-trans isomerase, affecting protein folding and function .
Comparaison Avec Des Composés Similaires
Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate can be compared with other similar compounds, such as:
- Ethyl 2-(3-oxopiperazin-1-yl)acetate
- Ethyl 2-(3-chloro-6-oxopyridazin-1-yl)acetate
- Methyl 2-(3-oxopiperazin-1-yl)acetate
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. This compound is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
1222655-64-2 |
|---|---|
Formule moléculaire |
C8H13ClN2O3 |
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate |
InChI |
InChI=1S/C8H13ClN2O3/c1-2-14-6(12)5-11-4-3-10-7(9)8(11)13/h7,10H,2-5H2,1H3 |
Clé InChI |
ZBLLBWVWBSIPIG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1CCNC(C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




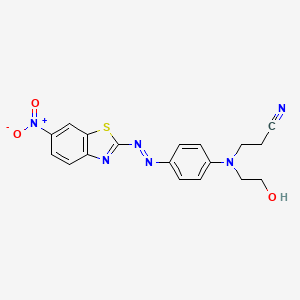

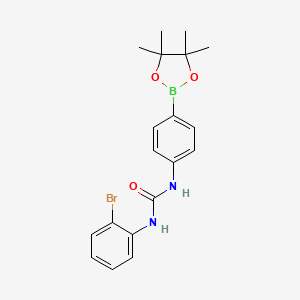
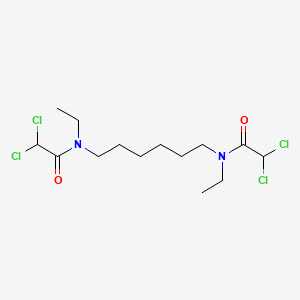
![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
